Home > Products > Screening Compounds P81864 > N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide - 1019103-30-0

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-3337993
CAS Number: 1019103-30-0
Molecular Formula: C25H21N5O2S
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-One

Compound Description: This compound represents a series of novel poly functionalized derivatives containing sulfonamide functionality combined with a 2-azitidinone group. These were designed and synthesized with moderate to good yields, exhibiting excellent antibacterial activity compared to the standard drug streptomycin. Some derivatives also showed moderate to good antioxidant properties. []

Relevance: While this compound shares the core structure of a substituted pyrazole ring with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, it notably differs in the substituents attached to the pyrazole. The presence of the sulfonamide and azitidinone groups in this compound introduces distinct functionalities and potential biological activities compared to the target compound. []

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogues and indoles on tubulin polymerization. These compounds demonstrated effective antiproliferative activities against various cancer cell lines (HeLa, MCF-7, and HT-29). Mechanistic studies revealed that compound 7d, a representative of this series, induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization. []

(Z)-4-(furan-2-yl(p-tolylamino)methylene)-3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one

Compound Description: This compound's crystal structure has been determined by X-ray diffraction analysis. []

Relevance: The compound shares the 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one core structure with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The key difference lies in the substituent at the 4-position of the pyrazolone ring. While the target compound features a thiazole ring linked to the pyrazolone, this compound has a furan-2-yl(p-tolylamino)methylene group. []

Relevance: This compound shares the core structure of a substituted indole ring with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The presence of the phenethyl acetamide group instead of the pyrazole-thiazole moiety in the target compound leads to distinct pharmacological properties and metabolic profiles. []

Compound Description: This compound has been successfully synthesized, and its crystal structure has been determined by single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic system with space group P1. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a novel, potent, and selective AKT inhibitor that has been developed as a potential anticancer agent. It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies. Notably, Hu7691 has a low propensity to induce HaCaT apoptosis, indicating a potentially improved cutaneous safety profile compared to earlier AKT inhibitors. [, ]

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine

Compound Description: This series of compounds, prepared via condensation reactions, showed promising antibacterial activity. Derivatives with chlorine substituents were found to be more potent, with those further substituted with a methoxy group exhibiting the highest toxicity against the six bacteria tested. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: This group of compounds was synthesized via a two-step process involving Knoevenagel condensation and selective reduction. The reactions were found to be efficient and general, yielding the desired products in good yields and with short reaction times. []

Compound Description: This compound serves as a ligand (LH) in the formation of various transition metal complexes (Ni(II), Pd(II), Pt(IV), Cd(II), Rh(III), and Zr(IV)). These complexes were synthesized and characterized using analytical techniques like elemental analysis, EIMS, FT-IR, and NMR spectroscopy. The biological activity of these complexes was evaluated against gram-positive and gram-negative bacteria, revealing their potential antimicrobial properties. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB represents the first centrally active positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in rats and humans. It potentiates glutamate-induced calcium release in cultured rat astrocytes and exhibits high affinity for the allosteric antagonist binding site of mGluR5. []

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural optimization of CDPPB. It demonstrates increased potency in both binding and functional assays compared to CDPPB, indicating its potential as a pharmacological tool or therapeutic lead for targeting mGluR5. []

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 emerged as a potential inhibitor of Staphylococcus aureus sortase A, an enzyme crucial for the bacterium's virulence. Computational docking studies identified DRC-KS1 as a molecule capable of binding to sortase A, and subsequent synthesis and MIC testing confirmed its inhibitory activity. []

Relevance: DRC-KS1 does not share any direct structural similarity with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. It's included in this list because both compounds are mentioned in the context of being potential antibacterial agents, although their mechanisms of action and target sites are likely distinct. []

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: DRC-KS2 is another compound identified as a potential inhibitor of Staphylococcus aureus sortase A through computational docking studies. It exhibited potent inhibitory activity against the enzyme in subsequent MIC tests. []

Compound Description: The crystal structure of this compound was determined by single-crystal X-ray diffraction. It revealed a twisted molecular conformation due to the dihedral angles between the central pyrazole ring and the adjacent thiazole and triazole rings. The crystal packing analysis revealed intermolecular interactions like C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions, contributing to its three-dimensional architecture. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound is an improved AKT inhibitor with specific characteristics as described in patents. The crystalline form of this compound is of particular interest for its pharmaceutical properties. [, ]

Relevance: This compound shares the 4-chloro-1-methyl-1H-pyrazol-5-yl substructure with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The distinct difference lies in the remaining structure, where this compound incorporates a thiophene carboxamide group instead of the thiazole and indole moieties present in the target compound. This difference highlights the diverse structural modifications possible while retaining a specific pharmacophore for AKT inhibition. [, ]

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed for its trace level quantification to ensure drug safety and quality control. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound was determined, revealing two independent molecules in the asymmetric unit. The crystal packing analysis identified hydrogen bonding patterns and intermolecular interactions contributing to its three-dimensional arrangement. []

Relevance: This compound incorporates a 5-bromo-1H-indol-3-yl moiety, while N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a 2-methyl-1H-indol-3-yl group. The remaining structures also differ significantly. While the target compound has a pyrazole-thiazole system, this compound possesses a hexahydroquinoline ring. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: The crystal structures of two isostructural compounds belonging to this series were determined. They exhibit disorder in the thiophene unit and display intermolecular hydrogen bonding patterns involving C—H⋯N and C—H⋯O interactions. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a complex molecular architecture with a central eight-membered ring. The conformation of this ring deviates from the ideal boat form due to steric hindrance, and it forms a near-perpendicular orientation with an adjacent benzene ring. Intermolecular C(ar)—H⋯O hydrogen bonds were observed, contributing to the three-dimensional network in the crystal structure. []

Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist. It exhibits nanomolar affinity for rat and human OT receptors and has minimal interaction with other receptors, enzymes, and ion channels. SSR126768A effectively antagonizes OT-induced uterine contractions and delays parturition in pregnant rats, highlighting its potential as a tocolytic agent for preterm labor management. []

Compound Description: This study focused on synthesizing a series of novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids with fused 1,4-dihydropyridines, specifically acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These were efficiently prepared through multi-component reactions, and their structures were confirmed by spectral data. While specific biological activity wasn't elaborated on in the provided abstract, the design and synthesis of these novel hybrids suggest a pursuit of potentially valuable pharmacological properties. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

Compound Description: 10f phosphate is a novel teraryl oxazolidinone compound with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a favorable safety profile in in vitro toxicity assays and exhibited high oral bioavailability in vivo. Moreover, 10f phosphate significantly improved survival rates in MRSA-infected mice compared to linezolid, highlighting its potential as a new antimicrobial agent. []

Compound Description: X-ray crystallography was used to determine the crystal structure of this compound. The analysis revealed that the compound exists in the enamine–keto form and is stabilized by an intramolecular N—H⋯O hydrogen bond. The crystal packing is characterized by C—H⋯N hydrogen bonds linking molecules into chains and π–π interactions connecting these chains to form sheets. []

Compound Description: SB 216763 is a selective GSK3β inhibitor investigated in a study exploring the cardioprotective effects of pharmacological postconditioning. In a rabbit model of myocardial infarction, SB 216763 restored the cardioprotective effects of genistein and 17β-estradiol when administered at a dose that did not exhibit intrinsic cardioprotection, suggesting a synergistic effect. The study indicates that SB 216763, through GSK3β inhibition, might enhance the cardioprotective efficacy of certain pharmacological postconditioning agents. []

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]­prop-2-en-1-one

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed the conformations of its various ring systems and the intermolecular interactions contributing to its crystal packing. The pyrrolidine rings in the pyrrolizine system adopted envelope and twist conformations, while the five-membered ring in the indolone system also exhibited a twist conformation. []

Relevance: Although it contains a thiazole ring, this compound exhibits significant structural differences compared to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The target compound has a single thiazole linked to a pyrazole and an indole, while this compound has two thiazole rings connected to a complex indole-pyrrolizine system. These differences likely result in completely different biological activities. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. The analysis confirmed its E stereochemistry and revealed a nearly coplanar arrangement of the triazole and thiadiazole rings, while the pyrazole ring showed a significant twist. []

Compound Description: This series of novel pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo[2,1-b]thiazole moieties was synthesized using a straightforward and efficient procedure that resulted in high yields. The structures of the synthesized heterocycles were confirmed through spectroscopic data analysis, including infrared and nuclear magnetic resonance, along with elemental analyses. []

5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: This compound, along with its N-alkyl derivatives, was synthesized using a facile and efficient triphenylphosphine (TPP)-catalyzed Knoevenagel condensation reaction. The reaction involved indole-3-carboxaldehydes and Meldrum's acid, yielding the desired products in excellent yields within a short reaction time. []

Relevance: While this compound incorporates an indole ring, it lacks the pyrazole and thiazole rings present in N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The presence of the dioxanedione group further distinguishes its structure, indicating a different chemical class and potential biological activities. []

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines

Compound Description: This series of compounds was synthesized through a series of reactions involving hydrazide, ethylacetoacetate, and ammonium thiocyanate. They were characterized using various spectroscopic techniques, highlighting their structural complexity and potential for biological activity. []

Relevance: These compounds do not share a direct structural relationship with N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. While the target compound features a pyrazole-thiazole system linked to an indole, these compounds focus on a triazole linked to an imidazopyridine scaffold. []

Overview

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by a unique combination of heterocyclic structures including pyrazole, thiazole, and indole rings. This compound is notable for its potential biological activities, which are attributed to its diverse structural features. The molecular formula is C24H18N4O3SC_{24}H_{18}N_{4}O_{3}S, and it has a molecular weight of 442.5 g/mol.

Source and Classification

The compound can be sourced from various chemical databases, including PubChem and BenchChem, where it is classified under the category of heterocyclic compounds, specifically focusing on derivatives of thiazoles and pyrazoles . These classifications are significant as they hint at the compound's potential applications in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be achieved through several methods, often involving multi-step reactions. Common synthetic routes include:

  1. One-Pot Reactions: Efficient methodologies like three-component reactions can be utilized to synthesize polysubstituted derivatives involving thiazoles and pyrazoles .
  2. Microwave-Assisted Synthesis: This technique enhances the yields and reduces reaction times significantly compared to traditional methods .
  3. Knoevenagel Condensation: This method has been employed in synthesizing various derivatives that incorporate thiazole and pyrazole moieties, which may also be applicable to this compound .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are crucial for characterizing the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features several key functional groups:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological properties.
  • Thiazole Ring: Known for its diverse pharmacological activities.
  • Indole Moiety: Often associated with neuroactive compounds.
Chemical Reactions Analysis

Reactions

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions typical for heterocyclic compounds:

  1. Substitution Reactions: The presence of nitrogen atoms in the rings allows for electrophilic substitutions.
  2. Addition Reactions: The carbonyl group in the acetamide moiety can participate in nucleophilic addition reactions.
  3. Cyclization Reactions: Under certain conditions, further cyclization may occur, leading to more complex structures.

Technical Details

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these conditions is vital for optimizing yields and achieving desired product specifications.

Mechanism of Action

Process

The mechanism of action for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-y)-2 -oxoacetamide is linked to its interactions at the molecular level:

  1. Target Interaction: Compounds containing thiazole rings often interact with specific biological targets such as enzymes or receptors.
  2. Biochemical Pathways: The compound may influence various pathways related to inflammation, cancer progression, or microbial resistance due to its structural components .

Data

Research indicates that thiazole derivatives exhibit a range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-(3-methyl -1-(4-(p-tolyl)thiazol -2 -yl)-1H-pyrazol -5 -yl)- 2 -(2 -methyl -1H-indol -3 -yl)- 2 -oxoacetamide include:

  • Appearance: Likely a crystalline solid based on similar compounds.
  • Melting Point: Not specified but can be determined through experimental methods.

Chemical Properties

Chemical properties include solubility characteristics which are influenced by the presence of polar groups within the molecule. The compound's solubility profile suggests potential applications in various solvents used in pharmaceutical formulations.

Applications

Scientific Uses

N-(3-methyl -1-(4-(p-tolyl)thiazol -2 -yl)- 1H-pyrazol -5 -yl)- 2 -(2 -methyl -1H-indol -3 -yl)- 2 -oxoacetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: Investigating its effects on various cellular pathways could provide insights into disease mechanisms.
  • Agricultural Chemistry: Potential use as a biopesticide or herbicide due to its antimicrobial properties.

Research continues into optimizing its synthesis and evaluating its biological activities to fully understand its potential applications in medicine and agriculture.

Properties

CAS Number

1019103-30-0

Product Name

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-oxoacetamide

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C25H21N5O2S/c1-14-8-10-17(11-9-14)20-13-33-25(27-20)30-21(12-15(2)29-30)28-24(32)23(31)22-16(3)26-19-7-5-4-6-18(19)22/h4-13,26H,1-3H3,(H,28,32)

InChI Key

QNRUHGNEQAZGPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.